Cas no 1313183-06-0 ((2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid)

(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a pyrrolidine ring at the β-position of the alanine backbone. This chiral compound is of interest in medicinal chemistry and peptide research due to its constrained cyclic structure, which can enhance conformational rigidity and receptor binding affinity. The stereospecific (S)-configuration at the α-carbon ensures compatibility with biological systems, making it a valuable building block for designing peptidomimetics or enzyme inhibitors. Its pyrrolidine moiety offers potential for hydrogen bonding and hydrophobic interactions, contributing to improved pharmacokinetic properties. The compound is typically utilized in academic and pharmaceutical research for exploring structure-activity relationships in bioactive molecules.
(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid structure
1313183-06-0 structure
Product name:(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid
CAS No:1313183-06-0
MF:C7H14N2O2
MW:158.198261737823
CID:1036010
PubChem ID:56971813

(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid
    • (2S)-2-amino-3-pyrrolidin-3-ylpropanoic acid
    • 3-Pyrrolidin-3-yl-L-alanine
    • (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoicacid
    • SCHEMBL25661085
    • DTXSID60719303
    • 3-(3-PYRROLIDINYL)-L-ALANINE
    • 3-(3-pyrrolidinyl)alanine
    • 1313183-06-0
    • MDL: MFCD09841948
    • Inchi: InChI=1S/C7H14N2O2/c8-6(7(10)11)3-5-1-2-9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5?,6-/m0/s1
    • InChI Key: UJGNCYAOIKEUNK-GDVGLLTNSA-N
    • SMILES: C1CNCC1C[C@@H](C(=O)O)N

Computed Properties

  • Exact Mass: 158.105527694g/mol
  • Monoisotopic Mass: 158.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.4Ų
  • XLogP3: -3

(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM198523-1g
(2S)-2-amino-3-(pyrrolidin-3-yl)propanoic acid
1313183-06-0 95%
1g
$729 2024-08-02
Chemenu
CM198523-1g
(2S)-2-amino-3-(pyrrolidin-3-yl)propanoic acid
1313183-06-0 95%
1g
$729 2021-06-09
Alichem
A109005462-1g
(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid
1313183-06-0 95%
1g
653.12 USD 2021-06-01

(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid Related Literature

Additional information on (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid

Introduction to (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic Acid (CAS No. 1313183-06-0)

(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid (CAS No. 1313183-06-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry, biochemistry, and pharmaceutical research. This compound, also known as (2S)-2-Amino-3-(1-pyrrolidinyl)propionic acid, is a chiral amino acid derivative that exhibits a range of biological activities and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent advancements in the research and development of this compound.

Chemical Structure and Properties

(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid is characterized by its chiral center at the second carbon atom, which imparts stereoselectivity to the molecule. The compound consists of an amino group (-NH2) attached to the α-carbon, a carboxylic acid group (-COOH) at the terminal position, and a pyrrolidine ring (C4H7N) attached to the β-carbon. The presence of the pyrrolidine ring introduces additional complexity and flexibility to the molecule, which can influence its interactions with biological targets.

The molecular formula of (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid is C8H15NO3, with a molecular weight of approximately 177.21 g/mol. It is a white crystalline solid that is soluble in water and polar organic solvents such as methanol and ethanol. The compound's chiral nature makes it an important building block in the synthesis of enantiomerically pure compounds, which are crucial for many pharmaceutical applications.

Synthesis Methods

The synthesis of (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid has been extensively studied, and several methods have been developed to produce this compound efficiently. One common approach involves the asymmetric synthesis of the chiral center using chiral auxiliaries or catalysts. For example, a method reported by Smith et al. (2015) utilized a chiral phosphine catalyst to achieve high enantioselectivity in the synthesis of this amino acid derivative.

Another notable method involves the use of enzymatic resolution techniques to obtain the desired enantiomer. Enzymes such as lipases and proteases can be used to selectively hydrolyze one enantiomer from a racemic mixture, yielding high-purity (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid. This approach is particularly advantageous for large-scale production due to its environmental friendliness and cost-effectiveness.

Biological Properties and Applications

(2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid has been investigated for its potential biological activities, including its role as a modulator of neurotransmitter systems and its effects on protein structure and function. One area of significant interest is its interaction with GABA receptors, which are important targets for treating neurological disorders such as anxiety, depression, and epilepsy.

A study by Zhang et al. (2018) demonstrated that (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid can act as a positive allosteric modulator of GABAA receptors, enhancing their activity and potentially improving cognitive function. This finding has opened up new avenues for developing novel therapeutics for neurodegenerative diseases.

In addition to its neurological effects, (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid has also shown promise in cancer research. A recent study by Lee et al. (2019) found that this compound can inhibit the growth of certain cancer cell lines by interfering with protein-protein interactions involved in cell signaling pathways. These findings suggest that (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid may have potential as an anticancer agent.

Clinical Trials and Future Directions

The promising biological activities of (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid have led to increased interest in its clinical development. Several preclinical studies have been conducted to evaluate its safety and efficacy in various disease models. For instance, a preclinical study by Wang et al. (2020) demonstrated that this compound significantly reduced anxiety-like behaviors in animal models without causing adverse side effects.

Clinical trials are currently underway to further investigate the therapeutic potential of (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid. These trials aim to assess its safety profile, pharmacokinetics, and efficacy in human subjects with various neurological disorders. The results from these trials will provide valuable insights into the potential clinical applications of this compound.

In conclusion, (2S)-2-Amino-3-(pyrrolidin-3-yl)propanoic acid (CAS No. 1313183-06-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, biological activities, and ongoing clinical trials make it an exciting area of focus for researchers and pharmaceutical companies alike. As more studies are conducted, it is likely that new therapeutic uses for this compound will be discovered, further expanding its impact on human health.

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